(S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
Overview
Description
Scientific Research Applications
Piperazine Derivatives in Drug Development
Piperazine derivatives have been extensively explored for their therapeutic potential, particularly in the development of drugs for depression, psychosis, anxiety, and other central nervous system (CNS) disorders. For example, arylpiperazine derivatives like buspirone, nefazodone, and trazodone have reached clinical application stages, primarily for treating depression and anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects in humans and animals. Such metabolites distribute extensively in tissues, including the brain, which is the target site for most arylpiperazine derivatives, and are primarily biotransformed by CYP2D6-dependent oxidation to hydroxylates, which are then excreted as conjugates (Caccia, 2007).
Environmental and Chemical Applications
Beyond pharmacological uses, piperazine derivatives and related compounds have found applications in environmental science and chemical synthesis. For instance, synthetic phenolic antioxidants, including those with structures similar to or derived from piperazine-based compounds, are used in various industrial and commercial products to prevent oxidative reactions and extend product shelf life. Such compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and in humans, indicating their widespread use and potential for human exposure. The toxicological profiles of these compounds and their transformation products suggest some may have hepatic toxicity, endocrine-disrupting effects, or even carcinogenic potential (Liu & Mabury, 2020).
Antimicrobial and Antituberculosis Activity
Piperazine derivatives have also been highlighted for their antimicrobial and antituberculosis activities. Compounds with piperazine as a core building block have shown potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the importance of piperazine in the design and development of new antimycobacterial agents (Girase et al., 2020).
properties
IUPAC Name |
ditert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O5/c1-15(2,3)22-13(20)17-8-9-18(12(11-17)7-10-19)14(21)23-16(4,5)6/h12,19H,7-11H2,1-6H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZKEHBQEOADAS-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CCO)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)CCO)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80740013 | |
Record name | Di-tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80740013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate | |
CAS RN |
660862-48-6 | |
Record name | Di-tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80740013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.